molecular formula C13H13BrN2O B13688638 5-Bromo-4-(4-propylphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(4-propylphenyl)imidazole-2-carbaldehyde

Katalognummer: B13688638
Molekulargewicht: 293.16 g/mol
InChI-Schlüssel: HKFKFDMYXARRBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “MFCD33022689” is a chemical substance that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD33022689” involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions, including condensation, cyclization, and functional group modifications. These reactions are often carried out under controlled temperatures and pressures, with the use of catalysts to enhance reaction rates and selectivity.

Industrial Production Methods

In an industrial setting, the production of “MFCD33022689” is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often involving the recycling of solvents and reagents. Quality control measures are implemented at various stages to ensure the consistency and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD33022689” undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound, which interact with reagents under suitable conditions.

Common Reagents and Conditions

    Oxidation Reactions: Typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: Often utilize halogenating agents or nucleophiles in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated forms of the compound.

Wissenschaftliche Forschungsanwendungen

“MFCD33022689” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism by which “MFCD33022689” exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular functions. The exact pathways and targets depend on the context in which the compound is used, such as in therapeutic applications or biochemical research.

Eigenschaften

Molekularformel

C13H13BrN2O

Molekulargewicht

293.16 g/mol

IUPAC-Name

5-bromo-4-(4-propylphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C13H13BrN2O/c1-2-3-9-4-6-10(7-5-9)12-13(14)16-11(8-17)15-12/h4-8H,2-3H2,1H3,(H,15,16)

InChI-Schlüssel

HKFKFDMYXARRBY-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.